N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c21-16(13-7-15(23-20-13)14-2-1-5-22-14)17-8-11-6-12(10-3-4-10)19-9-18-11/h1-2,5-7,9-10H,3-4,8H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIFUFWZXHNXCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C3=NOC(=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine, furan, and isoxazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include cyclopropylamine, pyrimidine derivatives, furan derivatives, and isoxazole derivatives. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound “N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydropyrimidines and other reduced derivatives.
Substitution: Substituted isoxazole derivatives.
Scientific Research Applications
The compound “N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide” may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of specific biological pathways.
Medicine: As a lead compound for the development of new drugs targeting specific diseases.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of “N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide” would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
1,3,4-Oxadiazole Derivatives (LMM5 and LMM11)
Compound LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide .
- Core structure : 1,3,4-oxadiazole (vs. 1,2-oxazole in the target compound).
- LMM11 includes a sulfamoylbenzamide group, which may enhance solubility but reduce membrane permeability compared to the pyrimidine-carboxamide in the target compound.
- Biological activity : LMM11 exhibits antifungal activity via thioredoxin reductase inhibition. The target compound’s oxazole core might offer different binding kinetics due to reduced ring strain compared to oxadiazoles .
Quinazoline-Based Kinase Inhibitors (Lapatinib, Vandetanib)
Lapatinib: N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine .
- Core structure: Quinazoline (bicyclic ring with two nitrogens) vs. pyrimidine (monocyclic).
- Key differences :
- Quinazolines are larger and more planar, favoring interactions with kinase ATP-binding pockets.
- The target compound’s cyclopropyl group may reduce steric hindrance compared to lapatinib’s bulky substituents.
- Biological activity : Quinazolines like lapatinib inhibit EGFR/HER2 kinases. The pyrimidine-oxazole scaffold of the target compound could target distinct pathways, such as sodium channels or other enzymes .
Furo[2,3-b]pyridine Derivatives
Example: 5-(3-((2-(1,2,4-oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide .
- Core structure : Fused furopyridine (vs. discrete pyrimidine and oxazole rings).
- The trifluoroethyl group enhances lipophilicity, whereas the target compound’s cyclopropyl group balances stability and polarity .
1,2-Oxazole Analogs ()
Compound : 5-(furan-2-yl)-N-[(1-methanesulfonylpiperidin-4-yl)methyl]-1,2-oxazole-3-carboxamide .
- Core structure : Matches the 1,2-oxazole and furan-2-yl groups of the target compound.
- The target compound’s pyrimidine-methyl group may offer better π-stacking in hydrophobic binding pockets .
Comparative Data Table
*Estimated based on analog in .
Research Findings and Implications
- Structural Flexibility : The target compound’s modular design allows for tuning substituents (e.g., cyclopropyl for stability, furan for binding) without excessive molecular weight .
- Activity Predictions : The oxazole-pyrimidine scaffold may exhibit dual activity against kinases and ion channels, similar to quinazolines but with improved selectivity .
- Synthetic Accessibility : Compared to fused-ring systems (e.g., furopyridines), the target compound’s discrete rings simplify synthesis and modification .
Biological Activity
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound integrates a pyrimidine and furan moiety with an oxazole structure, which is known for various pharmacological properties. Investigations into its biological activity have revealed promising avenues in medicinal chemistry, particularly concerning its antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C15H15N3O3. The presence of the oxazole ring is significant as it contributes to the compound's biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 285.30 g/mol |
| LogP | 3.5 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 6 |
The mechanism of action of this compound primarily involves the inhibition of specific enzymes or receptors involved in cellular signaling pathways. This inhibition can lead to alterations in metabolic functions and signal transduction processes, making it a candidate for therapeutic applications.
Antimicrobial Activity
Research has demonstrated that compounds containing oxazole rings exhibit notable antimicrobial properties. For instance, studies have shown that derivatives similar to this compound possess significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Oxazole Derivatives
| Compound | MIC (µg/ml) against S. aureus | MIC (µg/ml) against E. coli |
|---|---|---|
| N-[...]-1,2-Oxazole | 10 | 15 |
| Ampicillin (control) | 0.5 | 1 |
Anticancer Potential
The anticancer properties of oxazole derivatives have been explored extensively. Compounds with structural similarities to this compound have shown cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Testing
A study evaluated the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF7). The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent.
Table 2: Cytotoxicity Results
| Concentration (µM) | % Cell Viability (HeLa) | % Cell Viability (MCF7) |
|---|---|---|
| 1 | 85 | 90 |
| 10 | 60 | 70 |
| 50 | 25 | 40 |
Q & A
Basic: What are the key considerations for optimizing the synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide?
Answer:
Optimization involves:
- Stepwise coupling : Prioritize the formation of the pyrimidine core before introducing the furan-oxazole moiety to avoid side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane improves coupling efficiency for amide bonds .
- Temperature control : Maintain temperatures below 60°C during cyclopropane ring formation to prevent decomposition .
- Purification : Use gradient HPLC to isolate high-purity intermediates, critical for downstream reactions .
Advanced: How can researchers resolve low yields in the final coupling step of this compound?
Answer:
Mechanistic studies are essential:
- Kinetic analysis : Monitor reaction progress via TLC or LC-MS to identify bottlenecks (e.g., steric hindrance at the pyrimidine N-methyl group) .
- Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling if aryl halide intermediates are involved .
- Protecting groups : Temporarily protect the furan oxygen with trimethylsilyl groups to prevent unwanted oxidation during coupling .
Basic: What analytical techniques are recommended for structural characterization?
Answer:
- NMR spectroscopy : Use - and -NMR to confirm regiochemistry of the oxazole and cyclopropane substituents .
- X-ray crystallography : Employ SHELXL for small-molecule refinement to resolve stereochemical ambiguities (e.g., cyclopropane ring conformation) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula accuracy, especially for nitrogen/oxygen-rich structures .
Advanced: How should researchers address ambiguous crystallographic data for this compound?
Answer:
- Twinning refinement : Use SHELXL’s TWIN/BASF commands if data shows pseudo-merohedral twinning due to flexible cyclopropane groups .
- Disorder modeling : For overlapping atoms (e.g., furan and oxazole rings), apply PART/SUMP restraints to refine occupancies .
- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .
Basic: What in vitro assays are suitable for initial biological activity screening?
Answer:
- Enzyme inhibition : Use fluorescence-based assays targeting kinases or oxidoreductases, given the compound’s heterocyclic pharmacophore .
- Cellular cytotoxicity : Screen against cancer cell lines (e.g., HeLa or MCF-7) with ATP quantification (CellTiter-Glo) .
- Binding affinity : Surface plasmon resonance (SPR) to measure interactions with purified targets like HSP90 or PARP .
Advanced: How can contradictory activity data across assays be reconciled?
Answer:
- Orthogonal assays : Confirm kinase inhibition via radioactive -ATP assays if fluorescence assays show false positives .
- Solubility checks : Use dynamic light scattering (DLS) to detect aggregation, which may artificially inflate inhibition values .
- Metabolite profiling : LC-MS/MS to identify degradation products that may interfere with activity .
Basic: What computational methods predict the compound’s target interactions?
Answer:
- Molecular docking : AutoDock Vina or Glide to model binding poses with ATP-binding pockets (e.g., CDK2 or EGFR) .
- Pharmacophore mapping : Align furan-oxazole and pyrimidine motifs with known inhibitors using Schrödinger’s Phase .
- ADMET prediction : SwissADME to estimate permeability and cytochrome P450 interactions .
Advanced: How can molecular dynamics (MD) simulations resolve conflicting docking results?
Answer:
- Explicit solvent MD : Run 100-ns simulations in GROMACS to assess binding stability of top docking poses .
- Free energy calculations : Use MM-PBSA to rank binding affinities and identify key residues (e.g., hinge region hydrogen bonds) .
- Conformational sampling : Meta-dynamics to explore cyclopropane ring flexibility, which may alter binding kinetics .
Basic: How should researchers validate synthetic purity for pharmacological studies?
Answer:
- HPLC-DAD/ELSD : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to detect impurities <0.5% .
- Elemental analysis : Confirm C/H/N ratios within ±0.4% of theoretical values to rule out hydrate/solvate formation .
- Stability testing : Incubate at 40°C/75% RH for 48 hours; monitor degradation via LC-MS .
Advanced: What strategies mitigate metabolic instability in preclinical models?
Answer:
- Isotope labeling : Synthesize -labeled compound for quantitative metabolite tracking in microsomal assays .
- Prodrug design : Introduce acetyl or phosphate groups at the oxazole nitrogen to enhance oral bioavailability .
- CYP inhibition : Co-administer ketoconazole in animal studies to prolong half-life by blocking CYP3A4 metabolism .
Basic: What structural analogs inform SAR studies for this compound?
Answer:
Advanced: How can QSAR models improve substituent selection?
Answer:
- Descriptor selection : Include topological polar surface area (TPSA) and LogP to predict membrane permeability .
- 3D-QSAR : CoMFA/CoMSIA to map steric/electrostatic requirements for cyclopropane and furan groups .
- Validation : Leave-one-out cross-validation (Q² > 0.5) and external test sets (R² > 0.6) to ensure robustness .
Basic: What steps troubleshoot failed recrystallization attempts?
Answer:
- Solvent screening : Test binary mixtures (e.g., ethanol/water) to modulate solubility .
- Seeding : Add crushed crystals of a similar analog to induce nucleation .
- Temperature ramping : Slow cooling (1°C/min) from saturation point to avoid oiling out .
Advanced: How can cryo-EM resolve structural ambiguities in target complexes?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
